

What are the physical and chemical properties of DL-Proline?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DL-Proline**

Cat. No.: **B1679175**

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **DL-Proline**

Introduction

DL-Proline (IUPAC name: pyrrolidine-2-carboxylic acid) is a racemic mixture of the D- and L-isomers of the proteinogenic amino acid, proline.^{[1][2]} Unlike other common amino acids, proline possesses a secondary amine where the alpha-amino group is incorporated into a pyrrolidine ring. This unique cyclic structure confers significant conformational rigidity, which plays a crucial role in the secondary structure of proteins, particularly in the formation of collagen.^{[3][4]} This guide provides a comprehensive overview of the physical and chemical properties of **DL-Proline**, intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **DL-Proline** are summarized below. These properties are essential for its handling, formulation, and application in various research and development contexts.

General Properties

DL-Proline is typically a white to off-white crystalline solid or powder.^{[5][6]} It is odorless with a slightly sweet taste and can be hygroscopic, meaning it absorbs moisture from the air.^{[4][7][8]}

Property	Value	Source(s)
Molecular Formula	C ₅ H ₉ NO ₂	[5][7][9]
Molecular Weight	115.13 g/mol	[1][9][10]
Appearance	White to off-white crystalline powder/solid	[5][6][9]
Melting Point	205-210 °C (with decomposition)	[5][7][9][11]
Boiling Point	~215.41 - 252.2 °C (estimate)	[7][12]
Density	~1.18 - 1.38 g/cm ³	[5][7][9]

Solubility

The solubility of amino acids is highly dependent on the solvent's polarity and the pH of the solution.[13][14] **DL-Proline** is very soluble in water and ethanol but is insoluble in less polar organic solvents like ether, butanol, chloroform, and acetone.[7] The presence of both the acidic carboxyl group and the basic amino group allows it to exist as a zwitterion, enhancing its solubility in polar solvents.[8][15]

Solvent	Solubility	Source(s)
Water	Very soluble / Soluble	[6][7][9]
Ethanol	Soluble	[7]
Methanol	Soluble	[7]
Ether	Insoluble	[7][11]
Butanol	Insoluble	[7][11]
Chloroform	Insoluble	[7]
Acetone	Insoluble	[7][11]

Acidity and Basicity (pKa Values)

DL-Proline is an amphoteric molecule containing a carboxylic acid group and a secondary amine group. The pKa values represent the dissociation constants for these groups. The pKa of the α -carboxylic acid group is approximately 2.0-2.35, while the pKa for the α -amino group is around 10.60.[9][11][16]

Ionizable Group	pKa Value	Source(s)
α -Carboxyl (-COOH)	2.00 - 2.35	[7][9][16]
α -Amino (-NH ₂ ⁺)	10.60	[11][16]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and identification of **DL-Proline**.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

- ^1H NMR (in D₂O): The proton NMR spectrum shows characteristic signals for the protons on the pyrrolidine ring and the α -carbon.[1]
- ^{13}C NMR (in D₂O): The carbon NMR spectrum displays distinct peaks for the five carbon atoms in the **DL-Proline** molecule.[1][17]

^{13}C NMR Shifts (ppm) in D ₂ O	Intensity	Source(s)
175.76	316.00	[1]
62.36	710.00	[1]
47.16	783.00	[1]
30.04	1000.00	[1]
24.84	897.00	[1]

Infrared (IR) Spectroscopy

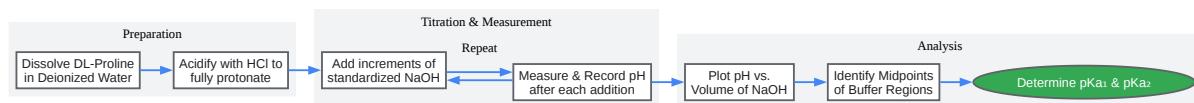
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of **DL-Proline** shows characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amine, and the C=O stretch of the carboxyl group.[18][19][20]

Crystal Structure

The crystal structure of **DL-proline** hydrochloride has been determined using X-ray diffraction.[3] It crystallizes in the monoclinic space group $P2_1/a$.[3] In the solid state, the molecules are connected by intermolecular N-H---O hydrogen bonds, forming chains.[21] The unique pyrrolidine ring is puckered, a conformation that significantly influences the structure of proteins containing proline residues.[3]

Experimental Protocols

The determination of the physicochemical properties of **DL-Proline** relies on established experimental methodologies.


Determination of pKa Values by Acid-Base Titration

The pKa values of an amino acid can be determined experimentally by performing an acid-base titration and plotting the titration curve (pH vs. volume of titrant added).[22][23]

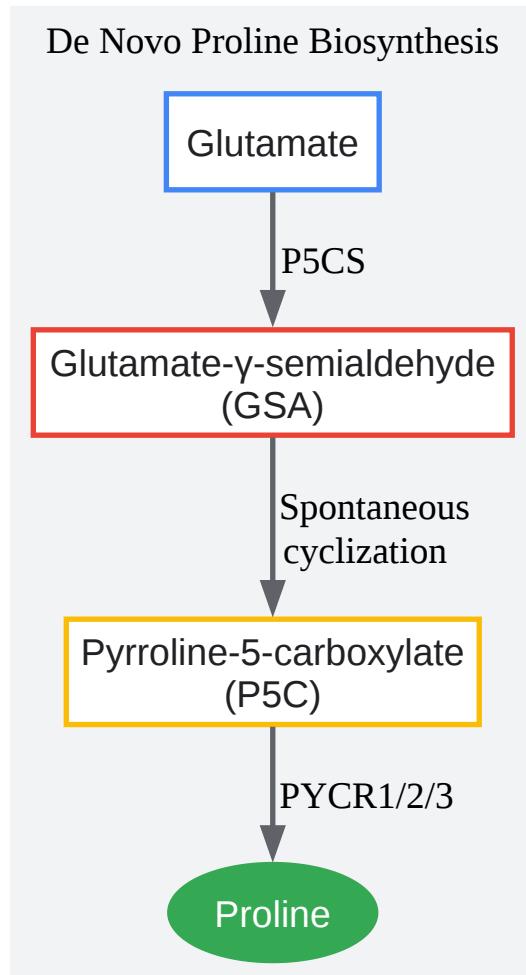
Methodology:

- Preparation: A known concentration of **DL-Proline** solution is prepared in deionized water. The solution is typically acidified with a strong acid (e.g., HCl) to fully protonate both the carboxyl and amino groups.
- Titration: The solution is titrated with a standardized strong base solution (e.g., 0.1M NaOH). [22]
- pH Measurement: The pH of the solution is measured and recorded after each incremental addition of the base.

- Data Plotting: A titration curve is generated by plotting the measured pH values against the volume of NaOH added.
- pKa Determination: The curve will show two equivalence points. The pK_{a1} (for the carboxyl group) is the pH at the midpoint of the first buffer region (halfway to the first equivalence point). The pK_{a2} (for the amino group) is the pH at the midpoint of the second buffer region (halfway between the first and second equivalence points).

[Click to download full resolution via product page](#)

Caption: Workflow for determining pKa values via acid-base titration.


Determination of Solubility

The solubility of a compound in a specific solvent is determined by preparing a saturated solution and quantifying the concentration of the dissolved solute.[14]

Methodology:

- Preparation of Saturated Solution: An excess amount of **DL-Proline** is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
- Equilibration: The mixture is agitated (e.g., stirred or shaken) at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[15]
- Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
- Quantification: A precise volume of the clear, saturated solution is withdrawn.

- Analysis: The amount of dissolved **DL-Proline** is determined. A common method is gravimetric analysis, where the solvent is evaporated, and the remaining solid mass is weighed. Alternatively, spectroscopic or chromatographic methods can be used for quantification.
- Calculation: The solubility is calculated and typically expressed in units of g/100 mL or mol/L.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. proline dl-form | C5H9NO2 | CID 614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DL-Proline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. gihchem.com [gihchem.com]
- 5. dailychem.bocsci.com [dailychem.bocsci.com]
- 6. chemwhat.com [chemwhat.com]
- 7. DL-Proline [chembk.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. DL-Proline(609-36-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. dl-Proline (CAS 609-36-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Page loading... [wap.guidechem.com]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. microbenotes.com [microbenotes.com]
- 15. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 16. Star Republic: Guide for Biologists [sciencegateway.org]
- 17. DL-Proline(609-36-9) 13C NMR [m.chemicalbook.com]
- 18. DL-Proline(609-36-9) IR Spectrum [m.chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. sid.ir [sid.ir]
- 21. researchgate.net [researchgate.net]

- 22. scribd.com [scribd.com]
- 23. echemi.com [echemi.com]
- To cite this document: BenchChem. [What are the physical and chemical properties of DL-Proline?]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1679175#what-are-the-physical-and-chemical-properties-of-dl-proline\]](https://www.benchchem.com/product/b1679175#what-are-the-physical-and-chemical-properties-of-dl-proline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com